molecular formula C15H21NO3S B13875248 1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone

1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone

Cat. No.: B13875248
M. Wt: 295.4 g/mol
InChI Key: VJSLXQASMNLLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone is a chemical compound that features a sulfonylphenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone typically involves the reaction of 4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl derivatives with ethanone. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of intermediates such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone . These methods are designed to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

1-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]ethanone

InChI

InChI=1S/C15H21NO3S/c1-11-5-4-6-12(2)16(11)20(18,19)15-9-7-14(8-10-15)13(3)17/h7-12H,4-6H2,1-3H3

InChI Key

VJSLXQASMNLLEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.